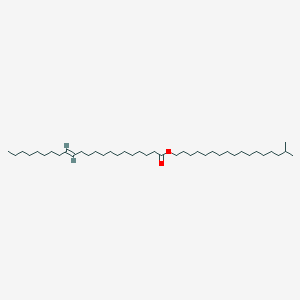
(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate
Übersicht
Beschreibung
(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate, also known as PEDNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PEDNB is a chiral derivative of 3,5-dinitrobenzoic acid that has a wide range of applications in various fields such as chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate is based on its ability to form diastereomeric salts with chiral amines. The reaction between (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate and chiral amines results in the formation of diastereomeric salts, which can be easily separated and analyzed. The diastereomeric salts have different physical and chemical properties, which can be exploited for the determination of enantiomeric purity.
Biochemische Und Physiologische Effekte
(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate has no known biochemical or physiological effects. It is a relatively inert compound that is not metabolized in the body. Therefore, it is considered safe for laboratory use.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate in laboratory experiments include its simplicity of synthesis, high selectivity for chiral amines, and compatibility with various analytical techniques. The limitations of using (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate include its sensitivity to moisture and air, which can affect the purity of the product. Additionally, (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate is relatively expensive compared to other chiral derivatizing agents.
Zukünftige Richtungen
There are several future directions for the research and development of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate. One potential direction is the synthesis of new (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate-based chiral ligands for asymmetric catalysis. These ligands could have improved selectivity and efficiency compared to existing (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate-based ligands.
Another potential direction is the development of new analytical techniques for the determination of enantiomeric purity using (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate. These techniques could be more sensitive and accurate than existing techniques, allowing for the detection of lower levels of impurities.
Finally, the application of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate in the determination of enantiomeric purity of drugs and other compounds could have significant implications for the pharmaceutical industry. The use of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate could result in the development of safer and more effective drugs by ensuring the purity of the active ingredient.
Wissenschaftliche Forschungsanwendungen
(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate has a wide range of applications in scientific research. It is commonly used as a chiral derivatizing agent for the determination of enantiomeric purity of various compounds. (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate reacts with chiral amines to form diastereomeric salts that can be easily separated and analyzed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate has also been used in the synthesis of chiral ligands for asymmetric catalysis. Chiral ligands are essential for the synthesis of enantiomerically pure compounds that have applications in the pharmaceutical industry. (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate-based chiral ligands have been shown to be highly effective in various catalytic reactions, including asymmetric hydrogenation and Suzuki-Miyaura coupling.
Eigenschaften
IUPAC Name |
[(1R)-1-phenylethyl] 3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6/c1-10(11-5-3-2-4-6-11)23-15(18)12-7-13(16(19)20)9-14(8-12)17(21)22/h2-10H,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATKDADIXNBBCZ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431917 | |
| Record name | (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate | |
CAS RN |
3205-33-2 | |
| Record name | (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B1623724.png)







